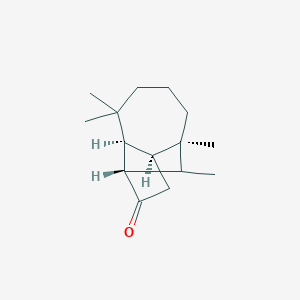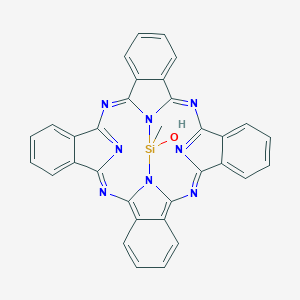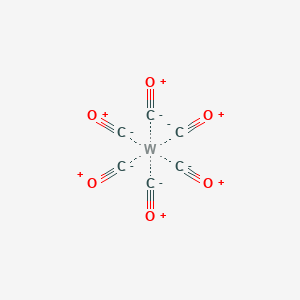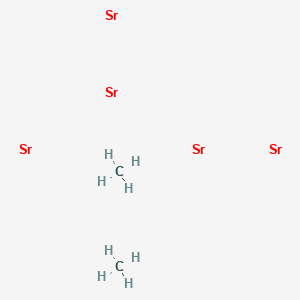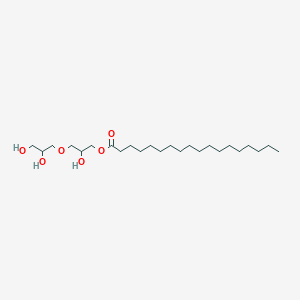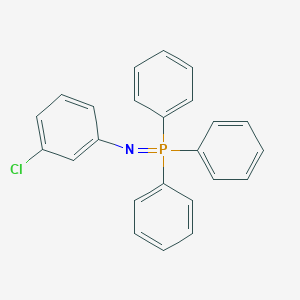
Benzenamine, 3-chloro-N-(triphenylphosphoranylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 3-chloro-N-(triphenylphosphoranylidene)-, also known as Wittig reagent, is an organophosphorus compound used in organic synthesis. It is a versatile reagent that is commonly used in the preparation of alkenes and other organic compounds. The compound is widely used in scientific research due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of benzenamine, 3-chloro-N-(triphenylphosphoranylidene)- involves the formation of a ylide intermediate. The ylide intermediate is a highly reactive species that can react with a variety of electrophiles to form new carbon-carbon bonds. The reaction typically proceeds via a concerted mechanism, resulting in the formation of a new double bond.
Effets Biochimiques Et Physiologiques
Benzenamine, 3-chloro-N-(triphenylphosphoranylidene)- has no known biochemical or physiological effects. The compound is primarily used in organic synthesis and has no known applications in medicine or other fields.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using benzenamine, 3-chloro-N-(triphenylphosphoranylidene)- in lab experiments include its versatility and ease of use. The compound can be used to prepare a wide range of organic compounds and is relatively simple to synthesize. However, the compound has some limitations, including its potential toxicity and the need for specialized equipment to handle it safely.
Orientations Futures
There are several potential future directions for research involving benzenamine, 3-chloro-N-(triphenylphosphoranylidene)-. One possible area of research is the development of new synthetic methods using the compound. Another potential direction is the investigation of the compound's potential applications in medicine and other fields. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in organic synthesis.
Méthodes De Synthèse
The synthesis of benzenamine, 3-chloro-N-(triphenylphosphoranylidene)- involves the reaction of triphenylphosphine with chloroform to form triphenylphosphine dichloride. The resulting compound is then reacted with aniline to form benzenamine, 3-chloro-N-(triphenylphosphoranylidene)-. The reaction is typically carried out in a solvent such as ether or dichloromethane under reflux conditions.
Applications De Recherche Scientifique
Benzenamine, 3-chloro-N-(triphenylphosphoranylidene)- is widely used in scientific research due to its unique properties and applications. The compound is commonly used in the preparation of alkenes and other organic compounds. It is also used in the synthesis of various pharmaceuticals and other biologically active compounds.
Propriétés
Numéro CAS |
14796-87-3 |
|---|---|
Nom du produit |
Benzenamine, 3-chloro-N-(triphenylphosphoranylidene)- |
Formule moléculaire |
C24H19ClNP |
Poids moléculaire |
387.8 g/mol |
Nom IUPAC |
(3-chlorophenyl)imino-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C24H19ClNP/c25-20-11-10-12-21(19-20)26-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-19H |
Clé InChI |
DCCDDQMSUTXSEX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=NC2=CC(=CC=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)P(=NC2=CC(=CC=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonymes |
3-Chloro-N-(triphenylphosphoranylidene)benzenamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



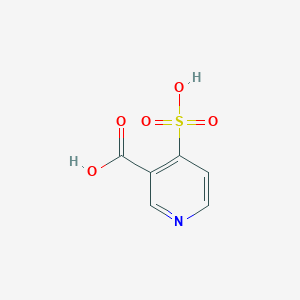
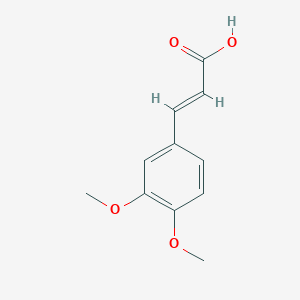
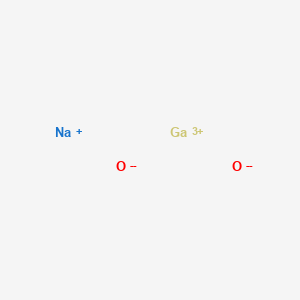
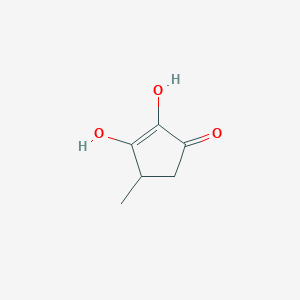
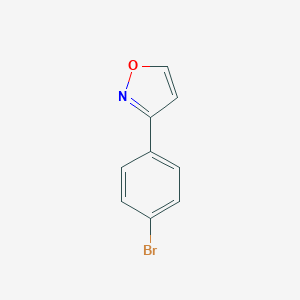


![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)

